molecular formula C12H17ClN2O B1427622 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 1183442-35-4

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No. B1427622
M. Wt: 240.73 g/mol
InChI Key: YJTOJOVMCKDLHS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known as 2CPPE or CPE, is a synthetic compound with a wide range of applications in scientific research. It is primarily used as a ligand in the synthesis of metal complexes, as a probe in biochemical and physiological studies, and as a substrate in enzymatic reactions. CPE is also used in the synthesis of other compounds, such as peptides and peptidomimetics.

Scientific Research Applications

Antitumor Activity

  • Some derivatives of 1,2,4-triazine containing piperazine amide moieties have shown promising antiproliferative effects against breast cancer cells, with significant activity compared to cisplatin (Yurttaş et al., 2014).
  • Piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied for their effects on tumor DNA methylation processes, indicating potential antitumor applications (Hakobyan et al., 2020).

Antibacterial and Antifungal Activities

  • Certain quinazoline derivatives, including those with piperazine structures, have shown antimicrobial efficacy against bacterial and fungal strains, comparable to standard drugs like chloramphenicol and fluconazole (Kale & Durgade, 2017).
  • A series of azole-containing piperazine derivatives exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Anticancer and Antituberculosis Studies

  • Synthesized derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant anticancer and antituberculosis activities, with some compounds exhibiting dual efficacy (Mallikarjuna et al., 2014).

Allosteric Enhancers of Receptors

  • Piperazine derivatives have been evaluated as allosteric enhancers of the A1 adenosine receptor, showing influence on binding and functional activities (Romagnoli et al., 2008).

Synthesis and Structural Analysis

Anti-HIV-1 RT Evaluation

  • Piperazine derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase, showing significant potency and potential as antiretroviral agents (Chander et al., 2017).

Pharmacological Evaluation

  • Biphenyl moiety linked with aryl piperazine derivatives have been synthesized and evaluated for antipsychotic activity, demonstrating significant anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).

Solubility Thermodynamics and Partitioning

  • A novel antifungal compound of the 1,2,4-triazole class with piperazine moiety has been characterized for its solubility in various solvents, contributing to the understanding of its pharmacokinetic properties (Volkova et al., 2020).

properties

IUPAC Name

2-(3-chlorophenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTOJOVMCKDLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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